1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine
Description
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a trifluoromethyl phenyl group
Properties
Molecular Formula |
C13H14F6N2O2S |
|---|---|
Molecular Weight |
376.32 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H14F6N2O2S/c1-20-4-6-21(7-5-20)24(22,23)11-8-9(12(14,15)16)2-3-10(11)13(17,18)19/h2-3,8H,4-7H2,1H3 |
InChI Key |
AVDFJRUPMPYMCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine typically involves the reaction of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Scientific Research Applications
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the piperazine ring.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another related compound with different functional groups.
Uniqueness
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine is unique due to the presence of both the piperazine ring and the sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
